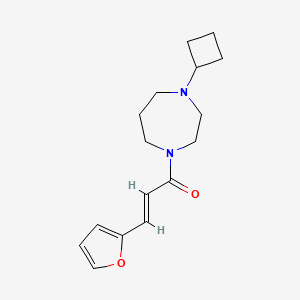
(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a chemical compound that has been extensively studied for its potential use in various scientific applications. This compound is a member of the diazepane family and has been shown to have a number of interesting biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Molecular Structures
Research has demonstrated the utility of molecules with similar structural motifs in synthesizing complex molecular frameworks. For instance, the reaction between 1,8-diazabicyclo[5.4.0]undec-7-ene and methyl 4-hydroxyalk-2-ynoates, leading to structures with furan-2(5H)-one and caprolactam rings linked through an aminopropane tether, showcases the potential for creating novel ring systems (Trofimov et al., 2017). This example illustrates how the manipulation of cyclobutyl and furan-containing compounds can yield diverse and functionally rich structures.
Facilitating Organic Synthesis Reactions
The synthesis of furo[2,3-e][1,4]diazepin-3-one derivatives through tandem cyclization/[4 + 3] annulation reactions exemplifies the versatility of furan and diazepan-containing compounds in organic synthesis. These reactions, which proceed efficiently at room temperature and tolerate various functional groups, highlight the biological and medicinal potential of the resulting molecules (Zhang et al., 2022).
Advancements in Medicinal Chemistry
Although the specific applications of "(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one" in medicinal chemistry are not directly cited in available literature, the research into similar compounds suggests a broad potential. For example, the synthesis of furo[3,4-c]furans via Rh(II)-catalyzed reactions of diazo 2-propynyl maolonamic acid ester derivatives points towards methods for creating polyheterocyclic systems, which are often of interest in drug design and discovery (Padwa & Straub, 2000).
Contributions to Polymer Chemistry
Furthermore, the compound and its structural analogs play a role in polymer chemistry. The aluminium-catalyzed terpolymerization of furfuryl glycidyl ether with epichlorohydrin and ethylene oxide, leading to the synthesis of thermoreversible polyepichlorohydrin elastomers with furan/maleimide covalent crosslinks, demonstrates the potential for developing new materials with adjustable properties (Ming et al., 2018).
Eigenschaften
IUPAC Name |
(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(8-7-15-6-2-13-20-15)18-10-3-9-17(11-12-18)14-4-1-5-14/h2,6-8,13-14H,1,3-5,9-12H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUBTBPMTDCRJV-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

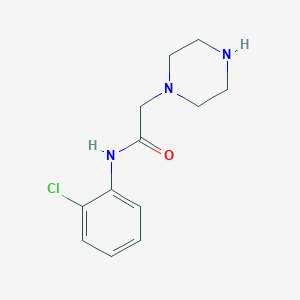
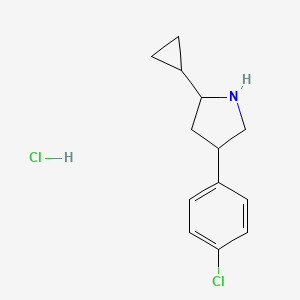
![2-([1,1'-biphenyl]-4-yl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2580401.png)
![8-(tert-butyl)-N-(2-methoxybenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2580402.png)

![3-methyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2580404.png)
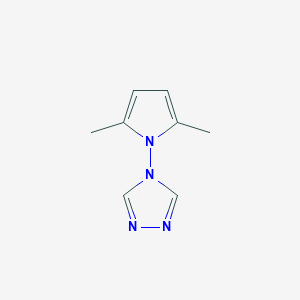
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2580409.png)
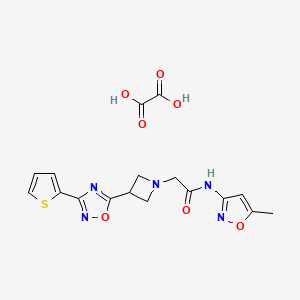
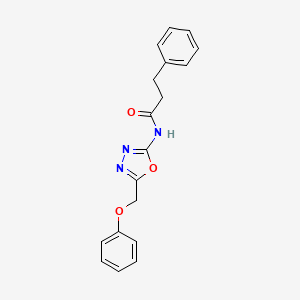
![3-[(3-oxo-1H-2-benzofuran-1-yl)oxy]-3H-2-benzofuran-1-one](/img/structure/B2580417.png)
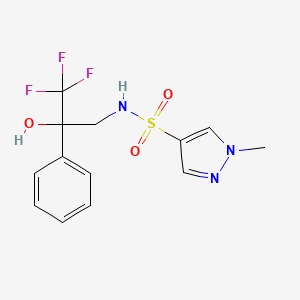
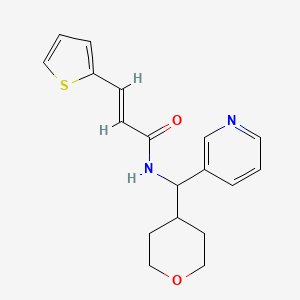
![Ethyl 5-(3-methylbutanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2580421.png)